

Dibutyl Disulfide: A Comprehensive Technical Guide to its Natural Sources, Occurrence, and Analysis

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Compound of Interest

Compound Name: *Dibutyl disulfide*

Cat. No.: *B1199301*

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Abstract

Dibutyl disulfide, a volatile organosulfur compound, is a significant contributor to the aroma and flavor profiles of various plants and is also produced by certain microorganisms. Beyond its sensory characteristics, **dibutyl disulfide** and related organosulfur compounds have garnered scientific interest for their potential biological activities, including antimicrobial and insecticidal properties. This technical guide provides an in-depth overview of the natural sources and occurrence of **dibutyl disulfide**, detailed experimental protocols for its extraction, isolation, and identification, and an examination of a key signaling pathway influenced by related organosulfur compounds.

Natural Occurrence and Quantitative Data

Dibutyl disulfide is found in a variety of natural sources, most notably in plants of the *Allium* and *Ferula* genera, as well as being a volatile metabolite of some bacteria and fungi. The concentration of **dibutyl disulfide** can vary significantly depending on the species, environmental conditions, and the extraction and analytical methods used.

Plant Kingdom

Allium Species (Onion, Garlic, and relatives):

Organosulfur compounds are characteristic components of the genus *Allium*. While diallyl disulfide is a principal component in garlic, **dibutyl disulfide** and its isomers have been identified in onion (*Allium cepa*) volatiles. The formation of these compounds is typically initiated by the enzymatic action of alliinase on S-alk(en)yl-L-cysteine sulfoxide precursors when the plant tissues are disrupted[1][2]. The concentration of dipropyl disulfide, a closely related compound, has been quantified in diced onion bulbs at 1175.88 µg/g fresh weight[2]. In fresh-cut onions, dipropyl disulfide is one of the main volatile compounds responsible for their strong aroma[3].

Ferula assa-foetida (Asafoetida):

The oleo-gum-resin of *Ferula assa-foetida* is a rich source of sulfur-containing compounds. Various studies have identified isomers of butyl disulfide as major constituents of its essential oil. The relative abundance of these compounds can be influenced by the geographical origin and the time of resin collection.

Plant Species	Plant Part / Product	Compound	Concentration / Relative Abundance (%)	Reference
<i>Ferula assa-foetida</i>	Oleo-gum-resin	(E)-1-propenyl sec-butyl disulfide	20.3 - 53.77	[4]
<i>Ferula assa-foetida</i>	Oleo-gum-resin	(Z)-1-propenyl sec-butyl disulfide	27.7 - 35.6	[4]
<i>Ferula assa-foetida</i>	Fruit Essential Oil	(Z)-1-propenyl sec-butyl disulfide	5.89	[5]

Microbial Kingdom

Bacteria:

Certain bacteria are known to produce volatile sulfur compounds, including disulfides. For instance, dimethyl disulfide (DMDS) is a common volatile emitted by various rhizobacteria such as *Pseudomonas fluorescens* and *Serratia plymuthica*[6]. While specific quantitative data for **dibutyl disulfide** from bacteria is limited, the production of a range of disulfide compounds by bacteria is well-documented[6][7].

Fungi:

Fungi are also known producers of volatile sulfur compounds. For example, various disulfides, including dimethyl disulfide and diethyl disulfide, have been detected in the headspace of cultures of the fungus *Schizophyllum commune*[8].

Experimental Protocols

The extraction, isolation, and identification of **dibutyl disulfide** from natural sources require specific methodologies due to its volatile nature.

Extraction of Essential Oils

2.1.1. Steam Distillation (for *Allium* species):

This method is suitable for extracting volatile compounds from plant material.

- Apparatus: Steam generator, distilling flask with a Claisen adapter, condenser, and receiving flask.
- Procedure:
 - Mince fresh plant material (e.g., 1 kg of onion bulbs) to disrupt the cell structure.
 - Place the minced material into the distilling flask and add water to cover it.
 - Connect the flask to the steam distillation apparatus.
 - Pass steam through the plant material. The steam will carry the volatile compounds, including **dibutyl disulfide**.
 - Condense the steam and volatile mixture in the condenser.

- Collect the distillate in the receiving flask. The essential oil, containing **dibutyl disulfide**, will form a separate layer from the water.
- Separate the oil layer and dry it over anhydrous sodium sulfate.

2.1.2. Solvent Extraction (for *Ferula assa-foetida* oleo-gum-resin):

This method is effective for extracting compounds from resinous materials.

- Materials: *Ferula assa-foetida* oleo-gum-resin, dichloromethane (or another suitable organic solvent), rotary evaporator.
- Procedure:
 - Grind the oleo-gum-resin to a fine powder.
 - Macerate the powder in dichloromethane at room temperature for 24 hours with occasional stirring.
 - Filter the mixture to remove solid particles.
 - Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract containing **dibutyl disulfide**.

Isolation and Identification

2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is the primary technique for separating and identifying volatile compounds like **dibutyl disulfide**.

- Sample Preparation:
 - Dilute the essential oil or crude extract in a suitable solvent (e.g., dichloromethane).
 - For headspace analysis of microbial volatiles, use a solid-phase microextraction (SPME) fiber to adsorb the volatile compounds from the headspace of the culture.
- GC-MS Parameters (Typical):

- Column: A non-polar or semi-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 μm film thickness).
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- Injector Temperature: 250 $^{\circ}\text{C}$.
- Oven Temperature Program: Start at 50 $^{\circ}\text{C}$ (hold for 2 min), then ramp to 250 $^{\circ}\text{C}$ at a rate of 5 $^{\circ}\text{C}/\text{min}$ (hold for 5 min).
- MS Detector: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-400.
- Identification:
 - Compare the obtained mass spectrum with reference spectra from libraries such as NIST[9].
 - The mass spectrum of **dibutyl disulfide** shows a characteristic molecular ion peak at m/z 178 and major fragment ions at m/z 122, 89, 57, and 41[10][11].
 - Confirm the identification by comparing the retention index with literature values.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides detailed structural information for the confirmation of **dibutyl disulfide**.

- ^1H NMR (300 MHz, CDCl_3):
 - δ 2.69 (t, 4H, -S-CH₂-)
 - δ 1.64 (sextet, 4H, -S-CH₂-CH₂-)
 - δ 1.42 (sextet, 4H, -CH₂-CH₃)
 - δ 0.93 (t, 6H, -CH₃)[12]

- ^{13}C NMR (75.5 MHz, CDCl_3):
 - The ^{13}C NMR spectrum will show four distinct signals corresponding to the four different carbon environments in the butyl chain. The $\text{C}\beta$ chemical shift is particularly sensitive to the disulfide bond formation[13].

Signaling Pathways

While specific signaling pathways for **dibutyl disulfide** are not extensively characterized, research on closely related organosulfur compounds from garlic, such as diallyl disulfide (DADS), provides valuable insights into their mechanisms of action. These compounds are known to modulate key cellular pathways involved in oxidative stress response and apoptosis.

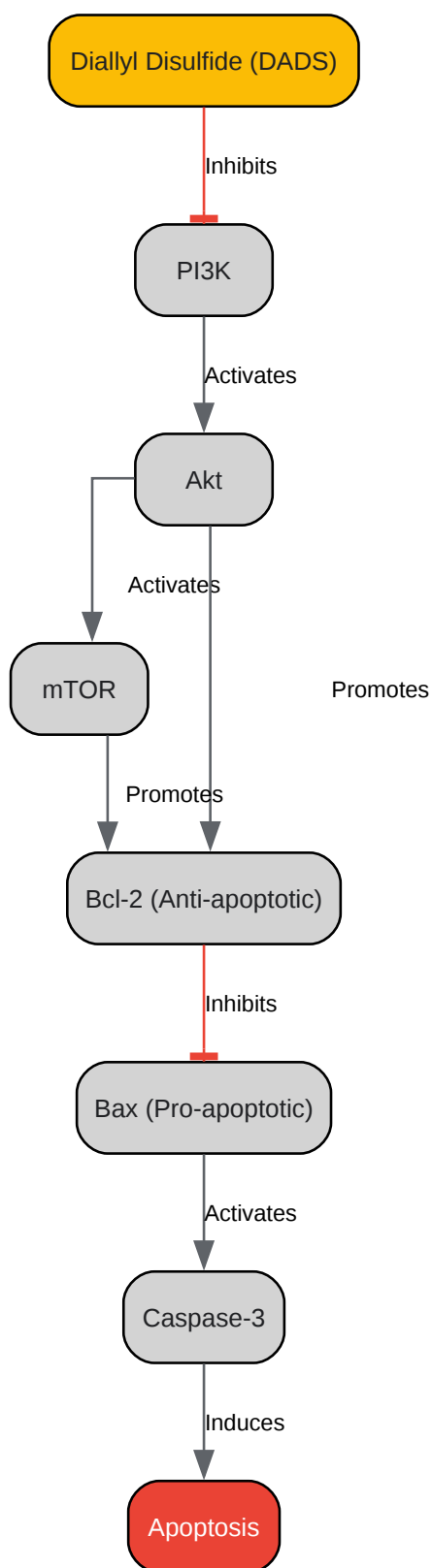
Nrf2 Signaling Pathway

Organosulfur compounds from garlic are potent activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular defense against oxidative stress[5][14][15].

Caption: Nrf2 signaling pathway activation by garlic organosulfur compounds.

PI3K/Akt/mTOR Apoptosis Pathway

Diallyl disulfide has been shown to induce apoptosis in cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway[16][17].



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Caption: Diallyl disulfide-induced apoptosis via the PI3K/Akt/mTOR pathway.

Conclusion

Dibutyl disulfide is a naturally occurring organosulfur compound with a widespread distribution in the plant and microbial kingdoms. Its presence in common food items like onions and in traditional remedies like asafoetida underscores the importance of understanding its chemical properties and biological activities. The experimental protocols outlined in this guide provide a robust framework for the extraction, isolation, and confident identification of **dibutyl disulfide** from various natural matrices. Furthermore, the elucidation of signaling pathways affected by related organosulfur compounds opens avenues for future research into the therapeutic potential of **dibutyl disulfide** and its analogs. This technical guide serves as a valuable resource for researchers and professionals in natural product chemistry, food science, and drug development.

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